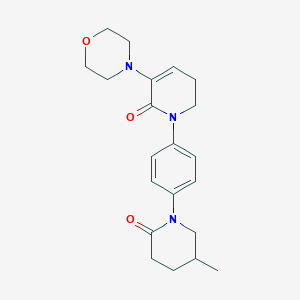
3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate is a fluorinated organic compound with significant applications in various fields of scientific research. Its unique structure, characterized by the presence of multiple fluorine atoms, makes it a valuable compound for studying various chemical reactions and mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate typically involves the reaction of 4-fluorobenzaldehyde with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, such as fluorinated alcohols, carboxylic acids, and substituted aromatic compounds. These products are valuable intermediates for further chemical synthesis and research .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its reactivity and stability, allowing it to interact with enzymes and other biomolecules more effectively. The compound’s unique structure enables it to participate in various chemical reactions, leading to the formation of biologically active intermediates and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Difluoro-3-(4-fluorophenyl)-2-hydroxypropanoic acid
- 3,3-Difluoro-3-(4-fluorophenyl)-propionic acid
- 3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine
Uniqueness
Compared to similar compounds, 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropionic acid monohydrate stands out due to its unique combination of fluorine atoms and oxo group. This combination enhances its reactivity and stability, making it a valuable compound for various scientific research applications. Its ability to undergo multiple types of chemical reactions and form diverse products further highlights its uniqueness and versatility.
Eigenschaften
Molekularformel |
C9H7F3O4 |
|---|---|
Molekulargewicht |
236.14 g/mol |
IUPAC-Name |
3,3-difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid;hydrate |
InChI |
InChI=1S/C9H5F3O3.H2O/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15;/h1-4H,(H,14,15);1H2 |
InChI-Schlüssel |
RLWRWSIQAWQKJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(=O)C(=O)O)(F)F)F.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



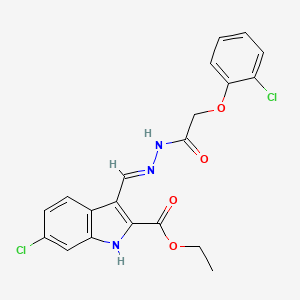


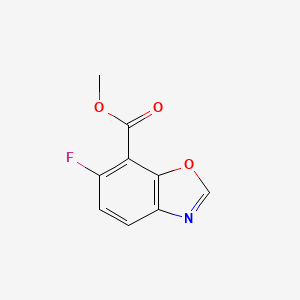
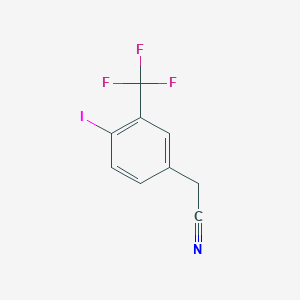
![Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12852080.png)
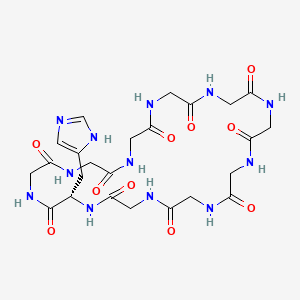

![(4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B12852091.png)
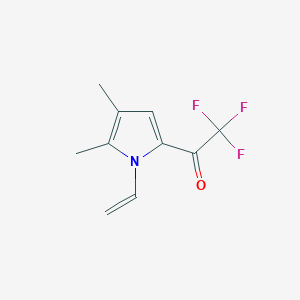
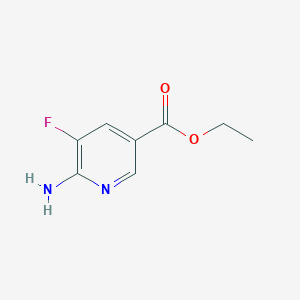
![Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]-](/img/structure/B12852105.png)
